3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal
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Overview
Description
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal is a chemical compound that features a benzodioxin ring fused with an oxopropanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate aldehyde or ketone precursors under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride as a catalyst . The reaction is carried out under dynamic pH control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxopropanal group to alcohols or other reduced forms.
Substitution: The benzodioxin ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halides or organometallic reagents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the benzodioxin ring, leading to a wide range of derivatives .
Scientific Research Applications
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.
Biology: The compound has been studied for its potential antibacterial and enzyme inhibitory properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it has been shown to inhibit lipoxygenase enzymes, which play a role in inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid: Another derivative with potential biological activity.
Uniqueness
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H10O4 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal |
InChI |
InChI=1S/C11H10O4/c12-4-3-9(13)8-1-2-10-11(7-8)15-6-5-14-10/h1-2,4,7H,3,5-6H2 |
InChI Key |
ASWCUCBRLNPBHW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CC=O |
Origin of Product |
United States |
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